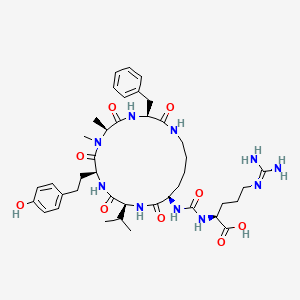![molecular formula C24H17N5 B1251458 (6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene](/img/structure/B1251458.png)
(6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sapphyrin is a cyclic pentapyrrole where the five pyrrole units are joined at their 2- and 5-positions via four methine linkages and one direct 2-5'-linkage.
Scientific Research Applications
Crystallographic Studies
The nitrogen isostere of pentacyclo-octacosadodecaene has been studied for its crystal structure using optical and X-ray diffraction methods. This research, conducted by G. Smith in 1963, reveals details about the crystal formation and the structural formula of this compound (Smith, 1963).
Lanthanide(III) Texaphyrin Complexes
J. Sessler and colleagues in 1993 investigated the synthesis and structural characterization of lanthanide(III) texaphyrin complexes. These complexes involved a similar structural formula and were characterized by five-coordination from the texaphyrin, providing insights into the properties of these metal-organic frameworks (Sessler et al., 1993).
Host-Guest Complex Studies
The research on the host-guest complex between cone-25,26:27,28-bis(methylenedioxy)calix[4]arene and dichloromethane conducted by Cedric Dielemann et al. in 2003 provides insights into the interactions within these complex systems. This study is essential for understanding the structural and functional aspects of host-guest chemistry (Dielemann et al., 2003).
Fluorescent Macrocyclic Chemosensor for Zn(II)
The development of a fluorescent macrocyclic chemosensor for Zn(II) detection at alkaline pH values by G. Ambrosi and colleagues in 2020 is a significant advancement in the field of chemical sensing. This research highlights the potential of these compounds in detecting and quantifying specific metal ions (Ambrosi et al., 2020).
Properties
Molecular Formula |
C24H17N5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H17N5/c1-2-16-12-18-4-6-20(27-18)14-22-8-10-24(29-22)23-9-7-21(28-23)13-19-5-3-17(26-19)11-15(1)25-16/h1-14,25-27H |
InChI Key |
QWUOLXQBACMUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C5=NC(=CC6=CC=C(N6)C=C1N2)C=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


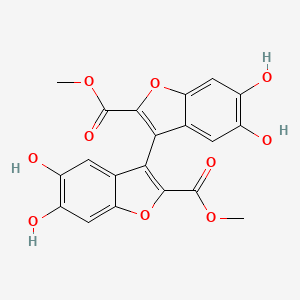

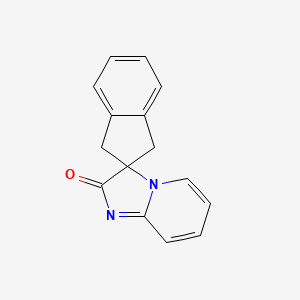
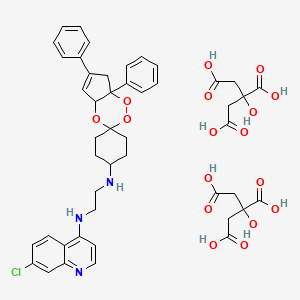
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
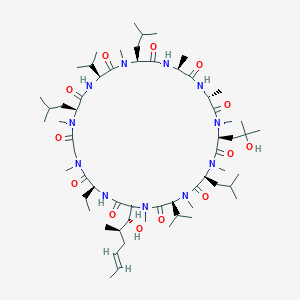
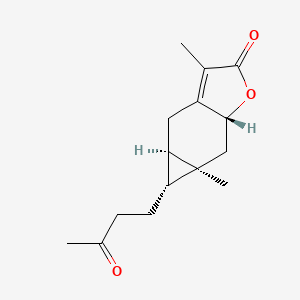

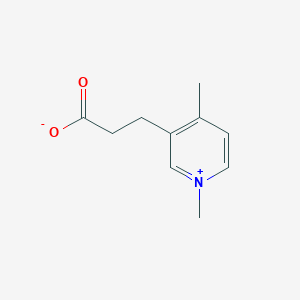
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)

